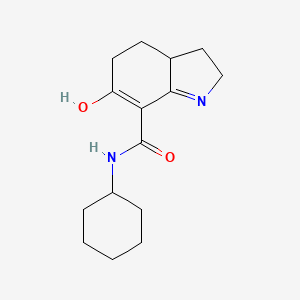![molecular formula C11H14O2 B14599174 Oxirane, [(3,5-dimethylphenoxy)methyl]-, (R)- CAS No. 61248-96-2](/img/structure/B14599174.png)
Oxirane, [(3,5-dimethylphenoxy)methyl]-, (R)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Oxirane, [(3,5-dimethylphenoxy)methyl]-, ®-, also known as ®-2-[(3,5-dimethylphenoxy)methyl]oxirane, is a chiral epoxide compound with the molecular formula C11H14O2 and a molecular weight of 178.23 g/mol . This compound is characterized by the presence of an oxirane ring and a 3,5-dimethylphenoxy group, making it a valuable intermediate in organic synthesis and various industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Oxirane, [(3,5-dimethylphenoxy)methyl]-, ®- typically involves the reaction of 3,5-dimethylphenol with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate glycidyl ether, which is then cyclized to form the oxirane ring .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to achieve high yields and purity, with careful monitoring of temperature, pressure, and reactant concentrations .
Analyse Des Réactions Chimiques
Types of Reactions
Oxirane, [(3,5-dimethylphenoxy)methyl]-, ®- undergoes various chemical reactions, including:
Nucleophilic substitution: The oxirane ring is highly reactive towards nucleophiles, leading to ring-opening reactions.
Oxidation: The compound can be oxidized to form corresponding diols or other oxidized products.
Reduction: Reduction reactions can convert the oxirane ring to an alcohol or other reduced forms.
Common Reagents and Conditions
Nucleophilic substitution: Common nucleophiles include amines, thiols, and alcohols. The reactions are typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used under controlled conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Nucleophilic substitution: The major products are substituted alcohols or ethers.
Oxidation: The major products are diols or other oxidized derivatives.
Reduction: The major products are alcohols or other reduced forms.
Applications De Recherche Scientifique
Oxirane, [(3,5-dimethylphenoxy)methyl]-, ®- has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in the study of enzyme-catalyzed reactions and as a substrate for investigating metabolic pathways.
Medicine: It is explored for its potential therapeutic properties and as a building block for drug development.
Industry: The compound is used in the production of polymers, resins, and other industrial materials.
Mécanisme D'action
The mechanism of action of Oxirane, [(3,5-dimethylphenoxy)methyl]-, ®- involves its reactivity towards nucleophiles, leading to ring-opening reactions. The oxirane ring is strained and highly electrophilic, making it susceptible to attack by nucleophiles. This reactivity is exploited in various synthetic and industrial applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
Oxirane, [(3,5-dimethylphenoxy)methyl]-, (S)-: The enantiomer of the ®-form, with similar chemical properties but different stereochemistry.
Glycidyl 3,5-dimethylphenyl ether: A related compound with a similar structure but without the chiral center.
1-(3,5-Dimethylphenoxy)-2,3-epoxypropane: Another related compound with a similar oxirane ring and phenoxy group.
Uniqueness
Oxirane, [(3,5-dimethylphenoxy)methyl]-, ®- is unique due to its chiral nature, which imparts specific stereochemical properties that can influence its reactivity and interactions in biological systems. This makes it a valuable compound for asymmetric synthesis and chiral resolution studies .
Propriétés
Numéro CAS |
61248-96-2 |
|---|---|
Formule moléculaire |
C11H14O2 |
Poids moléculaire |
178.23 g/mol |
Nom IUPAC |
(2R)-2-[(3,5-dimethylphenoxy)methyl]oxirane |
InChI |
InChI=1S/C11H14O2/c1-8-3-9(2)5-10(4-8)12-6-11-7-13-11/h3-5,11H,6-7H2,1-2H3/t11-/m0/s1 |
Clé InChI |
ALJXKSOYHMOQSF-NSHDSACASA-N |
SMILES isomérique |
CC1=CC(=CC(=C1)OC[C@H]2CO2)C |
SMILES canonique |
CC1=CC(=CC(=C1)OCC2CO2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Tricyclo[4.1.0.02,7]hept-4-en-3-one](/img/structure/B14599092.png)
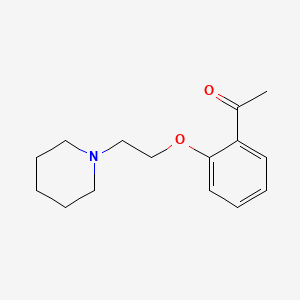
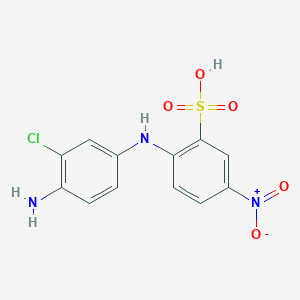

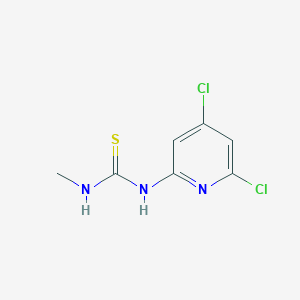
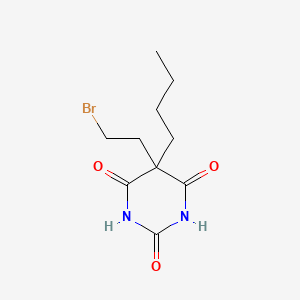
![(2S,3R)-3-Chloro-2-[(propan-2-yl)oxy]oxane](/img/structure/B14599146.png)
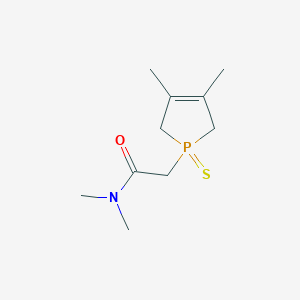
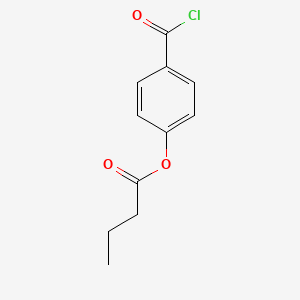
![Pyridine, 2-[[(pentachlorophenyl)methyl]sulfonyl]-, 1-oxide](/img/structure/B14599186.png)
